![molecular formula C19H16FN3O2 B2717092 N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034393-79-6](/img/structure/B2717092.png)
N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bipyridine moiety linked to a benzamide structure, which includes a fluorine and a methoxy group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated benzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
化学反応の分析
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine and methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide has several applications in scientific research:
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.
作用機序
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various biochemical and catalytic processes, influencing molecular targets and pathways such as electron transfer and redox reactions .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties but different electronic effects due to the position of the nitrogen atoms.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Used in the development of pharmaceuticals and materials with unique electronic properties.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups on the benzamide ring, which can influence its reactivity and binding properties. Additionally, the specific positioning of the bipyridine moiety provides distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-17-5-4-14(11-16(17)20)19(24)23-12-15-3-2-8-22-18(15)13-6-9-21-10-7-13/h2-11H,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUYSDWULMZJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)
![methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate](/img/structure/B2717011.png)
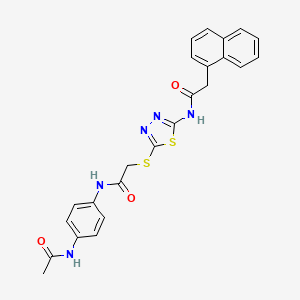
![[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2717014.png)
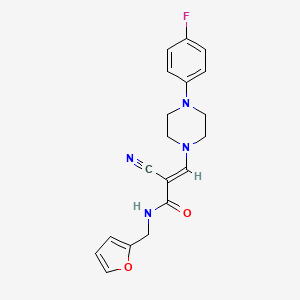
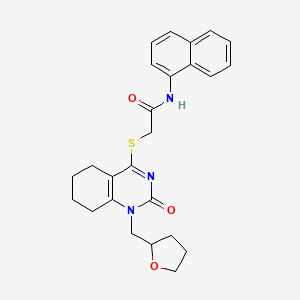
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride](/img/structure/B2717021.png)


![1-[(3-Methoxyphenyl)methyl]piperidin-4-one](/img/structure/B2717025.png)
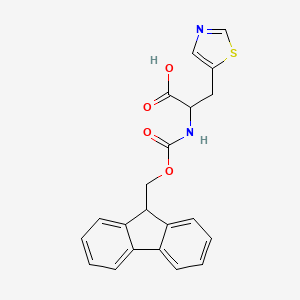
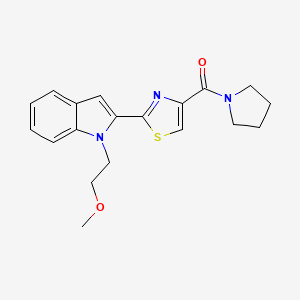
![6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2717028.png)
![N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2717032.png)
